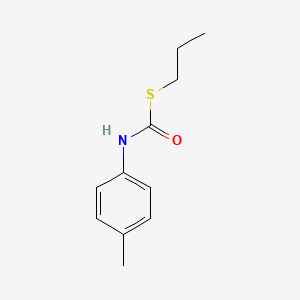
2-Chloroethyl N-(2,6-xylyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N-(2,6-xylyl)carbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . It is known for its unique structure, which includes a chloroethyl group and a xylyl group attached to a carbamate moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Chloroethyl N-(2,6-xylyl)carbamate typically involves the reaction of 2,6-xylyl isocyanate with 2-chloroethanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloroethyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethyl N-(2,6-xylyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mechanism of Action
The mechanism of action of 2-Chloroethyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, although detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
2-Chloroethyl N-(2,6-xylyl)carbamate can be compared with other similar compounds such as:
- 2-Chloroethyl N-(2,3-xylyl)carbamate
- 2-Chloroethyl N-(3,4-xylyl)carbamate
- 2-Chloroethyl N-(2,4-xylyl)carbamate
These compounds share a similar core structure but differ in the position of the xylyl group. The unique positioning of the xylyl group in this compound may confer distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
CAS No. |
100129-63-3 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloroethyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-3-5-9(2)10(8)13-11(14)15-7-6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
NBUREZWYEVYFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



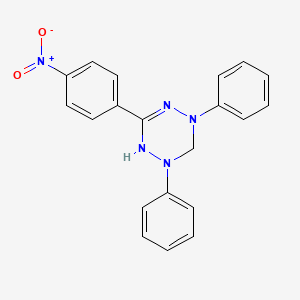

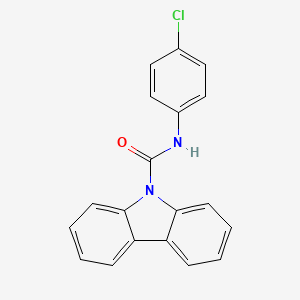
![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)

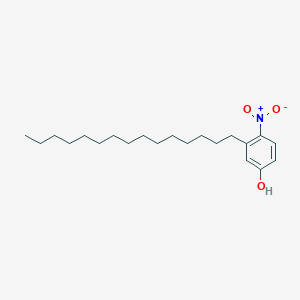
![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)


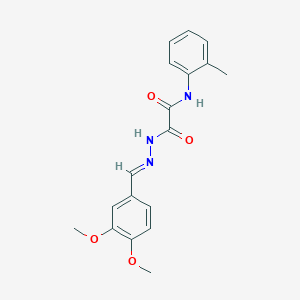

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)
